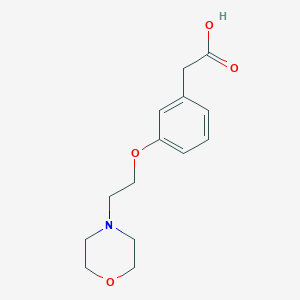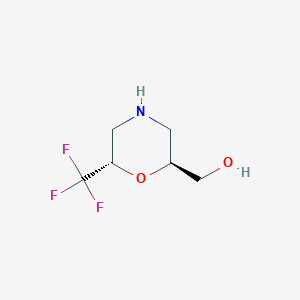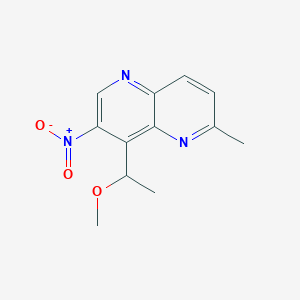![molecular formula C32H14F6N2O8 B12946632 N,N'-(2,2'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12946632.png)
N,N'-(2,2'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core substituted with trifluoromethyl groups and phthalimide moieties, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of Phthalimide Moieties: The final step involves the reaction of the biphenyl derivative with phthalic anhydride under suitable conditions to form the phthalimide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
N,N’-(2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized biphenyl derivatives, while reduction may produce reduced phthalimide derivatives.
科学研究应用
N,N’-(2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and high-performance materials.
作用机制
The mechanism of action of N,N’-(2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl groups and phthalimide moieties play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,2’-Bis(trifluoromethyl)benzidine: Known for its use in the synthesis of polyimides and other high-performance polymers.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Utilized as a catalyst in organic transformations and hydrogen-bonding interactions.
3,5-Bis(trifluoromethyl)acetophenone: Employed in the synthesis of various organic compounds and as a reagent in chemical reactions.
Uniqueness
N,N’-(2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide) stands out due to its combination of trifluoromethyl groups and phthalimide moieties, which confer unique chemical and biological properties
属性
分子式 |
C32H14F6N2O8 |
|---|---|
分子量 |
668.5 g/mol |
IUPAC 名称 |
N-[4-[4-[(1,3-dioxo-2-benzofuran-5-carbonyl)amino]-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)phenyl]-1,3-dioxo-2-benzofuran-5-carboxamide |
InChI |
InChI=1S/C32H14F6N2O8/c33-31(34,35)23-11-15(39-25(41)13-1-5-19-21(9-13)29(45)47-27(19)43)3-7-17(23)18-8-4-16(12-24(18)32(36,37)38)40-26(42)14-2-6-20-22(10-14)30(46)48-28(20)44/h1-12H,(H,39,41)(H,40,42) |
InChI 键 |
LQHCMRBMVOSEAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)C4=C(C=C(C=C4)NC(=O)C5=CC6=C(C=C5)C(=O)OC6=O)C(F)(F)F)C(F)(F)F)C(=O)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


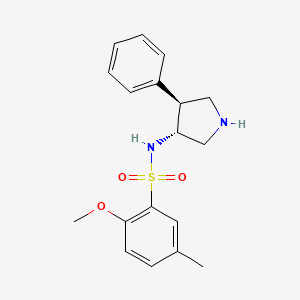
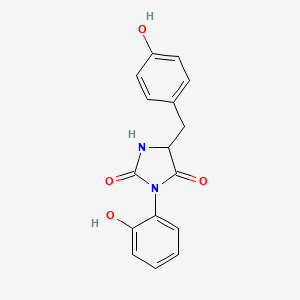
![7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12946563.png)
![3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12946564.png)
![3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B12946567.png)

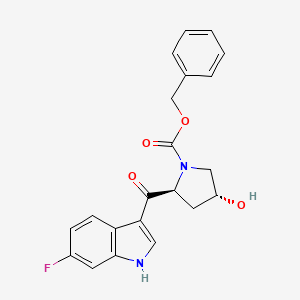
![(3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12946587.png)

![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride](/img/structure/B12946593.png)
![6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine](/img/structure/B12946601.png)
